Nornicotine, N-formyl

描述

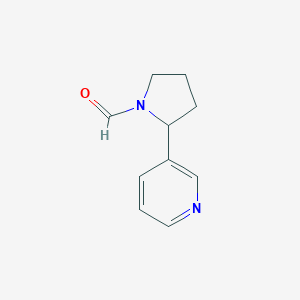

Nornicotine, N-formyl (C₁₀H₁₂N₂O) is a minor tobacco alkaloid derived from nornicotine via formylation of its pyrrolidine nitrogen. Structurally, it retains the pyridine-pyrrolidine backbone of nicotine but lacks the methyl group present in nicotine and features a formyl (-CHO) group (Fig. 1) . This modification alters its chemical reactivity and biological interactions. It is synthesized in tobacco roots and stored in leaves, playing a role in carcinogen formation during tobacco curing through nitrosation into N-nitrosonornicotine (NNN), a Group 1 carcinogen .

属性

IUPAC Name |

2-pyridin-3-ylpyrrolidine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-8-12-6-2-4-10(12)9-3-1-5-11-7-9/h1,3,5,7-8,10H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLSEYOOXBRDFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336006 | |

| Record name | Nornicotine, N-formyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3000-81-5 | |

| Record name | Nornicotine, N-formyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-3-yl)pyrrolidine-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Scientific Research Applications

Nornicotine, N-formyl is utilized in various research domains:

Chemistry

- Synthetic Intermediate : It serves as an intermediate in the development of analogs of nornicotine and other tobacco alkaloids. This is essential for exploring structure-activity relationships in pharmacological studies.

Biology

- Biosynthesis Studies : Researchers investigate the biosynthetic pathways of nicotine and its derivatives in tobacco plants. Understanding these pathways can lead to advancements in agricultural biotechnology and metabolic engineering.

Medicine

- Pharmacological Research : this compound is studied for its interactions with nicotinic acetylcholine receptors (nAChRs), particularly the alpha-6 and alpha-7 subunits. This research has implications for developing therapies targeting neurological disorders such as Alzheimer's disease and schizophrenia due to its potential cognitive-enhancing effects .

This compound exhibits various biological activities:

- Binding Affinity : It has shown weak binding affinity to nAChRs, which are critical in neurotransmission and muscle function. Further studies are needed to elucidate its biological significance.

- Carcinogenic Potential : Notably, nornicotine can undergo nitrosation in human saliva to form N-nitrosonornicotine (NNN), a recognized carcinogen. This transformation highlights the need for careful consideration of nornicotine's effects in tobacco products .

Case Study 1: Nitrosation in Saliva

A study demonstrated that nornicotine can be converted to NNN in human saliva without additional substances, suggesting a significant pathway for carcinogen formation from tobacco use . The study used liquid chromatography-tandem mass spectrometry to quantify NNN levels formed from nornicotine under physiological conditions.

Case Study 2: Neuroprotective Effects

Research indicates that nornicotine may mediate neuroprotective effects similar to nicotine by interacting with nAChRs. In animal models, it was observed that high doses increased locomotor activity while blunting nicotine's stimulant effects, suggesting differential roles in neuropharmacology .

作用机制

Nornicotine, N-formyl exerts its effects primarily through its interaction with nicotinic acetylcholine receptors. It has a high affinity for alpha-6 and alpha-7 subunits of these receptors . Additionally, it inhibits dopamine transporter activity in the striatum via nicotinic acetylcholine receptors, leading to the release of dopamine .

相似化合物的比较

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Comparison Table

Detailed Analysis

Nicotine vs. This compound

- Structural Differences: Nicotine has a methyl group on its pyrrolidine nitrogen, whereas N-formyl nornicotine replaces this with a formyl group. This reduces steric hindrance, altering receptor binding kinetics .

- Receptor Interactions: Nicotine strongly activates α4β2 nAChRs, driving addiction. N-formyl nornicotine shows weaker affinity but may contribute to neuroprotection via α7 nAChRs .

- Metabolic Pathways: Nicotine is metabolized to cotinine, while N-formyl nornicotine is a precursor to NNN, requiring nitrosation in saliva (yield: 0.003–0.051%) .

Nornicotine vs. N-formyl Nornicotine

- Bioactivity: Nornicotine alleviates nicotine withdrawal in mice, whereas N-formyl nornicotine lacks direct psychopharmacological effects but enhances carcinogen synthesis .

- Enzymatic Processing: Nornicotine is demethylated from nicotine via CYP82E enzymes, while its formylation occurs in planta, likely mediated by acyltransferases .

N-Nitrosonornicotine (NNN)

- Formation: NNN arises from nitrosation of nornicotine or N-formyl nornicotine in tobacco or saliva. The latter’s formyl group may stabilize intermediates during nitrosation .

Anatabine and Cotinine

- Functional Roles: Anatabine modulates immune responses, while cotinine is pharmacologically inert. Neither undergoes nitrosation to carcinogens, unlike N-formyl nornicotine .

Key Research Findings

- Carcinogen Synthesis: N-formyl nornicotine contributes to 0.2% of alkaloids in nicotine replacement therapies (e.g., gums, lozenges), raising concerns about endogenous NNN synthesis in users .

- Neuropharmacology: In cockroach neurons, nornicotine induces dual ionic currents via nAChRs, suggesting conserved receptor interactions across species, though N-formyl derivatives remain understudied .

- Agricultural Biotechnology: Suppressing nornicotine biosynthesis in tobacco reduces NNN levels, highlighting the importance of N-formyl nornicotine in carcinogen mitigation strategies .

生物活性

Nornicotine, N-formyl is a minor alkaloid derived from nicotine, characterized by the addition of a formyl group to the nitrogen atom of nornicotine. This compound has garnered attention for its potential biological activities and interactions within biological systems. This article explores its biological activity, mechanisms of action, and implications for health, particularly in relation to nicotine metabolism and carcinogenic potential.

Chemical Structure and Properties

This compound has the molecular formula . Its structure is similar to that of nicotine and nornicotine but exhibits distinct chemical properties due to the formyl group addition. This modification may influence its binding affinity to nicotinic acetylcholine receptors (nAChRs) and other biological targets.

Target Receptors:

this compound primarily interacts with nicotinic acetylcholine receptors (nAChRs), specifically the alpha-6 and alpha-7 subunits. These receptors are crucial for neurotransmission and have been implicated in various neurological processes.

Binding Affinity:

Research indicates that nornicotine shows a weak binding affinity to nAChRs compared to nicotine. However, it still can activate these receptors, leading to physiological effects such as improved cognition and attention.

Biochemical Pathways:

Nornicotine is formed through demethylation of nicotine, catalyzed by nicotine N-demethylase, a cytochrome P450 enzyme. This metabolic pathway plays a significant role in determining the levels of nornicotine in the body following tobacco consumption .

Biological Activities

- Neuropharmacological Effects:

-

Carcinogenic Potential:

- Nornicotine can be nitrosated in human saliva to form N′-nitrosonornicotine (NNN), a known carcinogen. Studies demonstrate that this process occurs endogenously without additional nitrite sources .

- The yields of NNN formation from nornicotine can range from 0.003% to 0.051%, highlighting its potential role as a carcinogenic precursor in tobacco users .

- Metabolic Pathways:

Case Studies

- Study on Nitrosation: A study involving saliva samples from nonsmoking volunteers demonstrated that nornicotine could be nitrosated to form NNN under physiological conditions. This finding underscores the need for further investigation into the carcinogenic risks associated with nornicotine consumption through tobacco products .

- Neuropharmacological Assessment: In experiments using Xenopus oocytes, nornicotine was found to activate specific nAChR subtypes effectively, suggesting potential therapeutic applications for conditions like Alzheimer's disease and schizophrenia due to its neuroprotective properties .

Comparative Analysis with Other Tobacco Alkaloids

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Nicotine | High | Strong neuropharmacological effects | Primary alkaloid in tobacco |

| Nornicotine | Moderate | Mild neuropharmacological effects | Less potent than nicotine |

| Nitrosnornicotine | High | Carcinogenic properties | Formed through nitrosation reactions |

| Cotinine | Moderate | Metabolite of nicotine | Longer half-life than nicotine |

| Myosmine | Moderate | Neuroactive effects | Less studied compared to nicotine |

| This compound | Moderate | Potentially carcinogenic; weak receptor interaction | Distinct due to formyl group addition |

化学反应分析

Chemical Reactions

- Oxidation Nornicotine, N-formyl can undergo oxidation, especially with enzymes like nicotine N-demethylase. Silver oxide, palladium catalysts, and sodium borohydride are common reagents.

- Reduction The compound can be partially reduced using catalytic hydrogenation.

- Substitution this compound can participate in substitution reactions, such as the formation of N-nitrosonornicotine, a known carcinogen.

Role in Nicotine Metabolism

This compound is created from nicotine via demethylation, which is facilitated by the enzyme nicotine N-demethylase, a member of the cytochrome P450 CYP82E subfamily. The rate of nornicotine metabolism influences its pharmacology by determining its levels in the body following tobacco consumption.

Influence of NtMTHFR1 on Nornicotine Production

NtMTHFR1 affects nicotine metabolism. Reducing NtMTHFR expression dramatically induced CYP82E4 expression, resulting in higher nicotine-to-nornicotine conversion rates. Overexpressing NtMTHFR1 suppressed CYP82E4 expression, leading to lower nicotine-to-nornicotine conversion rates .

Biological Activities

Nornicotine interacts with nicotinic acetylcholine receptors (nAChRs), specifically the alpha-6 and alpha-7 subunits. Nornicotine shows a weak binding affinity to nAChRs compared to nicotine but can still activate these receptors. High doses of nornicotine increased locomotor activity and blunted the locomotor stimulant effect of nicotine.

Analytical Detection

N-formylnornicotine can be detected through analytical methods used for minor alkaloids in tobacco .

Comparison with Other Tobacco Alkaloids

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Nicotine | High | Strong neuropharmacological effects | Primary alkaloid in tobacco |

| Nornicotine | Moderate | Mild neuropharmacological effects | Less potent than nicotine |

| Nitrosonornicotine | High | Carcinogenic properties | Formed through nitrosation reactions |

| Cotinine | Moderate | Metabolite of nicotine | Longer half-life than nicotine |

| Myosmine | Moderate | Neuroactive effects | Less studied compared to nicotine |

常见问题

Q. What experimental methodologies are recommended to investigate the agonist activity of nornicotine on nicotinic acetylcholine receptors (nAChRs)?

- Methodology : Patch-clamp electrophysiology is the gold standard for studying ion channel activation. For example, in cockroach dorsal unpaired median neurons, nornicotine induces two distinct ionic currents (type 1 and type 2), which can be differentiated using antagonists like α-bungarotoxin and pirenzepine .

- Data Interpretation : Type 1 currents desensitize rapidly with α-bungarotoxin, while type 2 currents are fully blocked, suggesting receptor subtype specificity. Use dose-response curves to quantify efficacy and potency.

Q. How can molecular docking studies differentiate the binding affinities of nornicotine and its derivatives (e.g., N-formyl) to enzyme targets like 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS)?

- Methodology : Perform molecular docking using software like AutoDock Vina. Compare binding energies (ΔG) and interaction residues. For instance, glyphosate binds EPSPS with lower energy (−7.2 kcal/mol) than nornicotine (−5.8 kcal/mol), correlating with weaker inhibition .

- Validation : Validate docking results with in vitro enzyme inhibition assays (e.g., spectrophotometric measurement of shikimate-3-phosphate accumulation).

Q. What analytical techniques are suitable for quantifying N-formyl derivatives in complex biological matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. For example, N-formyl peptides require hydrophilic interaction liquid chromatography (HILIC) for retention .

- Quality Control : Include recovery experiments (spiked samples) and matrix effect assessments to ensure precision (RSD < 15%).

Advanced Research Questions

Q. How can researchers resolve discrepancies in nornicotine pyrosynthesis data across studies with varying experimental designs?

- Case Study : Two studies reported NNN formation rates of 4.58 × 10⁻³ and 3.27 × 10⁻³ using labeled vs. unlabeled nornicotine .

- Resolution : Apply meta-analysis to account for variables like temperature gradients, pH, and isotopic labeling effects. Use ANOVA to identify significant inter-study variances.

Q. What mechanistic insights explain the role of the N-formyl group in substrate specificity during RiPP antibiotic biosynthesis?

- Experimental Design : Compare enzymatic kinetics of MccB with N-formylated vs. desformyl peptide substrates. Substrate inhibition occurs only with the N-formyl group due to stronger binding affinity (Ki = 0.5 µM vs. Km = 2 µM) .

- Structural Analysis : Use X-ray crystallography to observe conformational changes in the MccB "crossover loop" upon N-formyl peptide binding.

Q. How do ionic current subtypes induced by nornicotine in insect neurons inform the development of selective pest control agents?

- Hypothesis Testing : Apply subtype-specific nAChR antagonists (e.g., imidacloprid for type 2 currents) to isolate pathways. Measure mortality rates in pest models (e.g., cockroaches) via dose-escalation studies .

- Data Contradictions : Address conflicting results by verifying receptor expression profiles (e.g., qPCR for nAChR subunit mRNAs) and cross-reactivity with mammalian receptors.

Methodological Challenges

Q. What statistical approaches are critical for analyzing small-sample preclinical studies on N-formyl compound toxicity?

- Recommendation : Use non-parametric tests (e.g., Mann-Whitney U) for skewed data. For example, in cytotoxicity assays with nornicotine derivatives, apply Bonferroni correction to adjust for multiple comparisons .

- Reporting Standards : Follow NIH guidelines for preclinical data transparency, including raw data deposition in repositories like Figshare .

Q. How can researchers optimize the synthesis of N-formyl derivatives to minimize by-products in heterocyclic reactions?

- Process Design : Employ Dean-Stark traps for azeotropic removal of water in formylation reactions. Monitor reaction progress via <sup>1</sup>H-NMR to detect intermediate species .

- Troubleshooting : If by-products exceed 10%, re-optimize catalyst loading (e.g., p-toluenesulfonic acid at 5 mol%) or solvent polarity (switch from DCM to THF).

Data Interpretation Frameworks

Q. How should contradictory binding affinity data between nornicotine and glyphosate in enzyme inhibition studies be reconciled?

- Analysis : Compare interaction residues (e.g., glyphosate binds 18 residues vs. nornicotine’s 12) using PyMOL visualization. Affinity discrepancies may arise from hydrophobic vs. electrostatic interactions .

- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS).

Q. What criteria define a robust PICOT framework for longitudinal studies on N-formyl peptide receptor (FPR2) signaling in inflammation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。